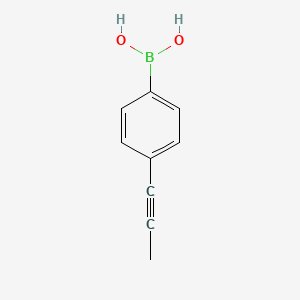
Benzyl cyclohexyl hydrogen phosphate
Übersicht
Beschreibung
Benzyl cyclohexyl hydrogen phosphate (BCHP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phosphoric acid ester and is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. However, its potential applications in scientific research have been explored, and it has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed Reactions
Benzyl cyclohexyl hydrogen phosphate has been studied in the context of metal-catalyzed reactions. In a notable example, alkyl 8-quinolyl hydrogen phosphates, including the benzyl variant, were converted into corresponding P1, P2-disubstituted pyrophosphates in the presence of Cu(II) ions. This reaction, occurring in anhydrous pyridine, demonstrates the potential of this compound in the synthesis of complex organic compounds (Nagasawa & Yoshidome, 1973).
Phosphorus-Containing Pesticide Metabolites
Research has also been conducted on the determination of phosphorus-containing pesticide metabolites via benzylation, which includes benzyl esters derived from various phosphates, phosphonates, and their analogues. This highlights the role of this compound in environmental and biochemical analysis (Daughton, Cook, & Alexander, 1979).
Hydrogenation of Benzene
The partial hydrogenation of benzene, an important process in chemical synthesis, has been studied with reference to cyclohexyl and benzyl-related compounds. This research offers insights into the use of this compound in catalytic processes, particularly in the sustainable production of industrial chemicals (Foppa & Dupont, 2015).
Analytical Chemistry
In analytical chemistry, this compound has been implicated in the study of gas chromatography and mass spectrometry. This includes the characterization of organophosphates and their role in the analysis of biological and chemical samples (Srivastva, Srivastva, & Smith, 2007).
Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of pharmaceuticals, particularly in the creation of bioreversible phosphate protective groups. This indicates its significance in the development and stabilization of pharmaceutical compounds (Srivastva & Farquhar, 1984).
Eigenschaften
IUPAC Name |
benzyl cyclohexyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O4P/c14-18(15,17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTZCWBJXBPPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OP(=O)(O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)



![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)